Biotin-EA

Descripción general

Descripción

Biotin-EA, also known as Biotin-Ethylamine, Biotin-EDA, or N-Biotinyl-1,2-diaminoethane, is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is a water-soluble B-vitamin that is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .

Synthesis Analysis

This compound is widely used to label biomolecules containing carboxyl, phosphoryl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides with aldehyde groups . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor .

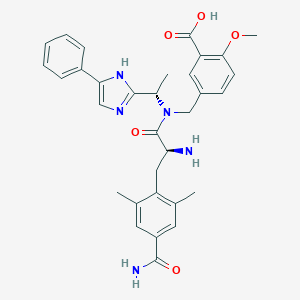

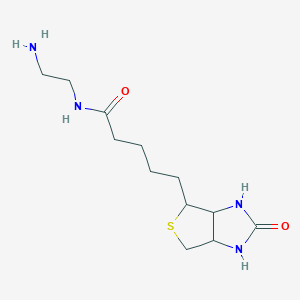

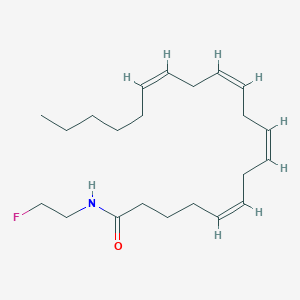

Molecular Structure Analysis

This compound has a molecular formula of C12H22N4O2S and a molecular weight of 286.39 . Its structure consists of a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, similar to biotin . The tetrahydroimidizalone ring contains a ureido group (-NH-CO-NH-) and a valeric acid side chain, while the tetrahydrothiophene ring contains a sulfur atom .

Chemical Reactions Analysis

This compound is involved in various enzymatic reactions in the body, primarily as a coenzyme . It is involved in carboxylation reactions that add a carboxyl group (-COOH) to specific substrates . These reactions are crucial for the metabolism of fatty acids, amino acids, and gluconeogenesis (the production of glucose from non-carbohydrate sources) .

Physical And Chemical Properties Analysis

It is soluble in most organic solvents and water . It has a melting point of 172-174°C, a boiling point of 643.7±50.0 °C, a density of 1.189±0.06 g/cm3, and an acidity coefficient (pKa) of 13.90±0.40 .

Aplicaciones Científicas De Investigación

Producción Microbiana de Biotina

La biotina, que actúa como coenzima en las reacciones de carboxilación, es un nutriente vital crucial para el crecimiento natural, el desarrollo y el bienestar general tanto de los humanos como de los animales . El floreciente campo de la biología sintética ahora permite la creación de fábricas celulares microbianas que producen productos de origen biológico, ofreciendo una alternativa rentable a la síntesis química para la producción de biotina .

Mejora de la Producción de Biotina

Se están explorando estrategias para mejorar la producción de biotina a través de la mutagénesis química tradicional y la ingeniería metabólica avanzada . Esta revisión exhaustiva no solo analiza las estrategias para mejorar la biotina, sino que también proporciona información profunda sobre los enfoques sistemáticos de ingeniería metabólica dirigidos a impulsar la producción de biotina .

Biotina en los Procesos Metabólicos

La biotina actúa como un cofactor crucial en los procesos metabólicos centrales de ácidos grasos, aminoácidos y carbohidratos . Es esencial para mantener el crecimiento natural humano, el desarrollo y las funciones fisiológicas regulares .

Aplicaciones Terapéuticas de la Biotina

La biotina tiene aplicaciones terapéuticas en el tratamiento de una variedad de afecciones, incluido el eczema agudo y crónico, la dermatitis de contacto y la diabetes . También es esencial para el desarrollo fetal normal y juega un papel en la pérdida de peso al ayudar en la descomposición de las grasas .

Deficiencia de Biotina

La deficiencia de biotina puede provocar síntomas como fatiga mental, depresión, náuseas, anemia y pérdida de cabello . Los humanos y los mamíferos no pueden sintetizar biotina y deben obtenerla de fuentes dietéticas y de la microflora intestinal

Mecanismo De Acción

Target of Action

Biotin-EA, like biotin, primarily targets biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . By attaching a biotin tag to a small molecule and then using it to pull out the target protein, researchers are able to selectively isolate and identify the target proteins of that small molecule .

Mode of Action

This compound interacts with its targets by serving as a coenzyme in critical biochemical processes . It is involved in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Biotin must be covalently attached to its cognate enzyme proteins for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .

Biochemical Pathways

This compound, like biotin, is involved in several key biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . These processes are essential for the central metabolism of fatty acids, amino acids, and carbohydrates .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of biotin. Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Normal circulating concentrations of biotin typically range from 0.1 to 0.8 ng/mL in individuals consuming the recommended daily dose of 30 µg .

Result of Action

The action of this compound results in various sensory and motor improvements, gait abilities, and nerve excitability parameters . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, biotin is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Biotin-EA plays a significant role in various metabolic reactions such as fatty acid synthesis, branched chain amino acid catabolism, and gluconeogenesis . It is also involved in the citric acid cycle, which is the process of biochemical energy generation during aerobic respiration .

Cellular Effects

This compound influences cell function by acting as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It also plays a role in weight loss by aiding in the breakdown of fats .

Molecular Mechanism

The biosynthetic pathway for this compound can be divided into two main stages: from different substrates to pimelate moiety and from pimelate moiety to biotin . The synthesis of pimelate moiety varies in different microorganisms .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in critical biochemical processes, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . It interacts with various enzymes and cofactors in these pathways .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJEZWKLUBUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?

A1: this compound is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with this compound followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)